molecular formula C24H23FN6O2 B11201579 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one

Cat. No.: B11201579
M. Wt: 446.5 g/mol
InChI Key: PGYVDNOWUKQZLY-UHFFFAOYSA-N
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Description

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various halogenated compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogenated derivatives.

Scientific Research Applications

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
  • 2-{2-[4-(4-Bromophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

Uniqueness

The uniqueness of 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one lies in its specific fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C24H23FN6O2

Molecular Weight

446.5 g/mol

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

InChI

InChI=1S/C24H23FN6O2/c1-17-26-21(18-5-3-2-4-6-18)15-22-27-30(24(33)31(17)22)16-23(32)29-13-11-28(12-14-29)20-9-7-19(25)8-10-20/h2-10,15H,11-14,16H2,1H3

InChI Key

PGYVDNOWUKQZLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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